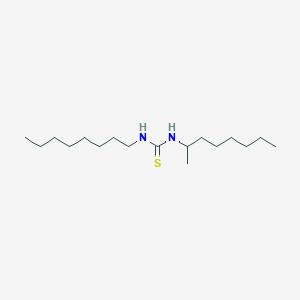
N-Octan-2-yl-N'-octylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Octan-2-yl-N’-octylthiourea is a chemical compound that belongs to the class of thioureas. Thioureas are organosulfur compounds with the general formula (R1R2N)(R3R4N)C=S. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of the thiourea moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Octan-2-yl-N’-octylthiourea typically involves the reaction of octylamine with octan-2-yl isothiocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isothiocyanate. The general reaction scheme is as follows:
Octylamine+Octan-2-yl isothiocyanate→N-Octan-2-yl-N’-octylthiourea
The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to avoid any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
In an industrial setting, the production of N-Octan-2-yl-N’-octylthiourea can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-Octan-2-yl-N’-octylthiourea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydrogen atoms attached to the nitrogen atoms can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: N-substituted thioureas.
Wissenschaftliche Forschungsanwendungen
N-Octan-2-yl-N’-octylthiourea has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the formulation of various industrial products, including lubricants and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N-Octan-2-yl-N’-octylthiourea involves its interaction with specific molecular targets. The sulfur atom in the thiourea moiety can form strong bonds with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Octyl-N’-phenylthiourea
- N-Octyl-N’-methylthiourea
- N-Octyl-N’-butylthiourea
Uniqueness
N-Octan-2-yl-N’-octylthiourea is unique due to the presence of two long alkyl chains, which can influence its solubility, reactivity, and biological activity. The specific arrangement of these alkyl groups can also affect the compound’s ability to interact with other molecules, making it distinct from other thioureas.
Eigenschaften
CAS-Nummer |
62549-33-1 |
|---|---|
Molekularformel |
C17H36N2S |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
1-octan-2-yl-3-octylthiourea |
InChI |
InChI=1S/C17H36N2S/c1-4-6-8-10-11-13-15-18-17(20)19-16(3)14-12-9-7-5-2/h16H,4-15H2,1-3H3,(H2,18,19,20) |
InChI-Schlüssel |
KQJBMIRWNUVYJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCNC(=S)NC(C)CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-[(prop-2-en-1-yl)sulfanyl]prop-1-ene](/img/structure/B14512801.png)
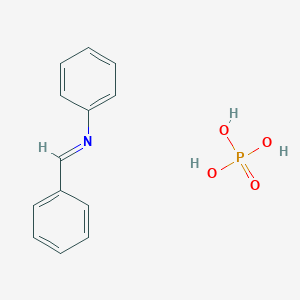
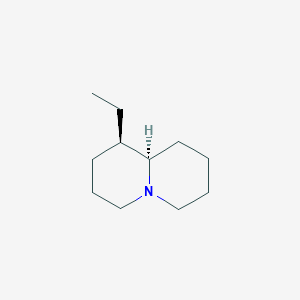
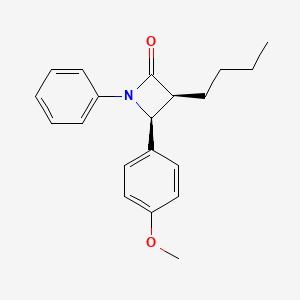

![1,2-Dichloro-3-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14512829.png)
![Benzoyl chloride, 4-[(2S)-2-methylbutyl]-](/img/structure/B14512840.png)
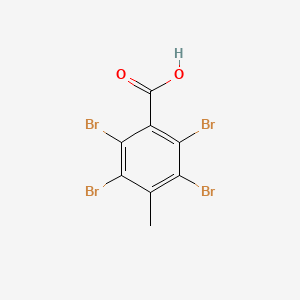


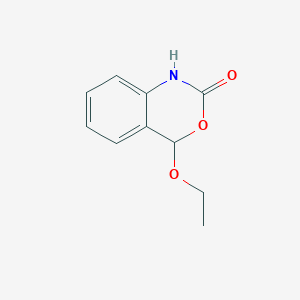

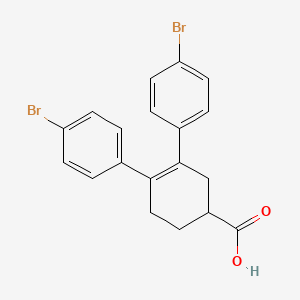
![2-[(2-Chloroethenyl)oxy]-2-methylpropane](/img/structure/B14512872.png)
